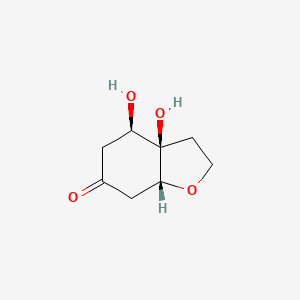
β-Amyloid (1-8, A2V) Peptide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
β-Amyloid peptide (1-42) aggregation results in the formation of neurotoxic fibrils or globular oligomers. The amyloid precursor protein (APP) mutation Ala
Aplicaciones Científicas De Investigación
Alzheimer's Disease and β-Amyloid Mutations
The β-Amyloid (1-8, A2V) peptide, particularly in the context of Alzheimer's disease (AD), has been a focal point of research. Various mutations, such as A2T and A2V in the amyloid-β (Aβ) peptides, have been studied for their impact on AD. A key finding is that these mutations alter the aggregation properties of the Aβ peptides, which are crucial in the development of Alzheimer's disease.
Impact of A2V Mutation on Aβ Monomer Structure : The A2V mutation in Aβ peptides has been shown to alter their structural properties, potentially influencing their aggregation and neurotoxicity. This mutation leads to an increased β-sheet and α-helix content in Aβ42 monomers, suggesting a higher aggregation tendency, which aligns with the early-onset Alzheimer’s disease observed in homozygous carriers (Li, Nam, Salimi, & Lee, 2020).
Conformational Changes Due to A2V and A2T Mutations : Studies have demonstrated that mutations like A2V and A2T in Aβ peptides can significantly influence their early-stage aggregation by altering their β-hairpin population. These structural changes at the molecular level are important for understanding the mechanisms behind the protective (A2T) and pathological (A2V) roles of these mutations in Alzheimer's disease (Das, Murray, & Belfort, 2015).
Role of A2T Mutation in Amyloid Aggregation : The A2T mutation in amyloid-β peptides has been found to modulate the kinetics and thermodynamics of Aβ aggregation, impacting Alzheimer's disease. This mutation, while having minimal effect on Aβ42 peptide aggregation, significantly changes the properties of the Aβ40 pool, suggesting its role in the protective effects against Alzheimer’s disease (Benilova, Gallardo, Ungureanu, Castillo Cano, Snellinx, Ramakers, Bartic, Rousseau, Schymkowitz, & de Strooper, 2014).
A2V and A2T Mutation Effects on Aβ Assembly : Research has revealed that A2V and A2T mutations in amyloid β-protein lead to different oligomeric states, influencing Alzheimer's disease susceptibility. The A2T mutation, in particular, inhibits the formation of certain oligomers, whereas the A2V mutation impacts the assembly of Aβ40 to resemble wild-type Aβ42 oligomerization (Zheng, Liu, Roychaudhuri, Teplow, & Bowers, 2015).
Therapeutic Strategies Involving A2V Variants
Studies have also explored the potential of A2V variants of Amyloid-β in therapeutic applications for Alzheimer's disease.
- A2V-Based Therapeutic Strategy : A novel therapeutic strategy using A2V variants of Amyloid-β has been proposed for Alzheimer’s disease. This involves designing mutated peptides that interact with wild-type Aβ, hindering its assembly and conformational changes. However, long-term treatment with these compounds may have unintended effects, highlighting the complexity in designing effective AD therapeutics (Di Fede, Catania, Maderna, Morbin, Moda, Colombo, Rossi, Cagnotto, Virgilio, Palamara, Ruggerone, Giaccone, Campagnani, Costanza, Pedotti, Salvalaglio, Salmona, & Tagliavini, 2016).
Propiedades
Nombre del producto |
β-Amyloid (1-8, A2V) Peptide |
|---|---|
Peso molecular |
1004 |
Sinónimos |
Aβ (1-8, A2V); Aβ (1-8) mutant; β-Amyloid (1-8) dominant negative |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



